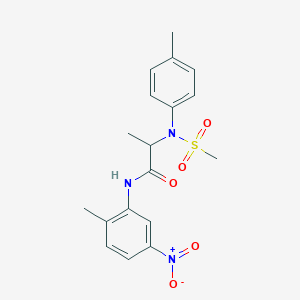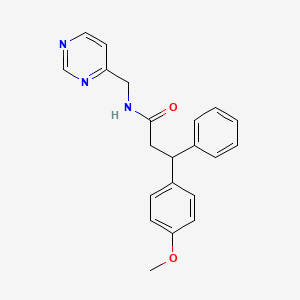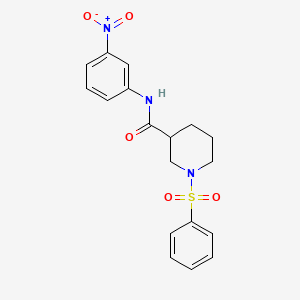![molecular formula C15H22N2O6 B4197318 4,5-dimethoxy-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B4197318.png)
4,5-dimethoxy-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide
Übersicht
Beschreibung
4,5-dimethoxy-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide: is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group, two methoxy groups, and an isopropoxypropyl group attached to the benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethoxy-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide typically involves the following steps:
Nitration: The starting material, 4,5-dimethoxybenzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Alkylation: The nitrated intermediate is then subjected to alkylation with 3-isopropoxypropylamine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in 4,5-dimethoxy-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide can undergo reduction to form the corresponding amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products:
Reduction: 4,5-dimethoxy-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and 3-isopropoxypropylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 4,5-dimethoxy-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Drug Development: Due to its structural features, it can be explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry:
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 4,5-dimethoxy-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and thereby modulating biochemical pathways.
Receptor Binding: It may interact with specific receptors on cell surfaces, triggering a cascade of cellular responses.
Vergleich Mit ähnlichen Verbindungen
- N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide
- N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide
- N-(3-isopropoxypropyl)-3,4-dimethylbenzamide
Uniqueness: 4,5-dimethoxy-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide is unique due to the presence of both methoxy and nitro groups on the benzamide core, which can influence its reactivity and interaction with biological targets. The isopropoxypropyl group also adds to its distinctiveness by affecting its solubility and steric properties.
Eigenschaften
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(3-propan-2-yloxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-10(2)23-7-5-6-16-15(18)11-8-13(21-3)14(22-4)9-12(11)17(19)20/h8-10H,5-7H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKQDEAALDFBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4197237.png)
![N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)benzamide](/img/structure/B4197244.png)
![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzonitrile](/img/structure/B4197246.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B4197247.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)METHANESULFONAMIDE](/img/structure/B4197271.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4197285.png)
![N-(5-bromopyridin-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B4197290.png)


![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4197306.png)
![ETHYL 1-{[4,5-DIMETHOXY-2-(METHOXYCARBONYL)ANILINO]CARBOTHIOYL}-4-PIPERIDINECARBOXYLATE](/img/structure/B4197311.png)
![2-[4-(4-chlorophenyl)-6-methylpyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B4197324.png)

![N-(4-acetylphenyl)-2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4197337.png)
